molecular formula C15H18O3 B1358951 trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-93-7

trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1358951
CAS No.: 733740-93-7
M. Wt: 246.3 g/mol
InChI Key: MYSXYDPFDGUBOD-CHWSQXEVSA-N
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Description

trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid (CAS: 733740-93-7) is a cyclopentane derivative with a molecular formula of C₁₅H₁₈O₃ and a molecular weight of 246.3 g/mol . The compound features a trans-configuration at the cyclopentane ring, with a 2-ethylbenzoyl substituent at the 2-position and a carboxylic acid group at the 1-position. Its structural uniqueness lies in the ethyl group on the benzoyl moiety, which distinguishes it from methyl- or dimethyl-substituted analogs.

Properties

IUPAC Name

(1R,2R)-2-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-2-10-6-3-4-7-11(10)14(16)12-8-5-9-13(12)15(17)18/h3-4,6-7,12-13H,2,5,8-9H2,1H3,(H,17,18)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSXYDPFDGUBOD-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1C(=O)[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641328
Record name (1R,2R)-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70641328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-93-7
Record name rel-(1R,2R)-2-(2-Ethylbenzoyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 2-ethylbenzoyl chloride with cyclopentanone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the desired product. The reaction conditions usually include refluxing the mixture in an organic solvent like toluene or dichloromethane for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, thioesters.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly as an inhibitor of thromboxane A2 receptors. Thromboxane A2 plays a critical role in platelet aggregation and vasoconstriction, making this compound relevant in cardiovascular research. Studies indicate that derivatives of cyclopentane, including trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid, exhibit promising bioactivity against human cancer cells .

Research has shown that this compound can modulate biochemical pathways by acting as an antagonist at specific receptor sites. Its interaction with thromboxane A2 signaling pathways suggests potential applications in managing conditions related to excessive platelet aggregation .

Table 1: IC50 Values of Cyclopentane Derivatives

CompoundIC50 (µM)Activity Description
Reference Compound0.190 ± 0.060Standard for comparison
Potent TP Receptor Antagonist0.054 ± 0.016Significant inhibitory effect
Less Potent Compound1.140 ± 0.820Weaker activity compared to potent antagonist

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of various organic compounds and specialty chemicals. Its unique structure allows it to be utilized in the production of polymers and resins, highlighting its versatility beyond pharmaceutical applications.

Case Studies

Several studies have documented the efficacy of this compound in biological systems:

  • Study on Anti-Cancer Properties : A study published in PLOS ONE examined the effects of cyclopentane derivatives on human breast cancer cells (MCF-7 and T47D). The findings indicated that these compounds significantly reduced cell viability and induced apoptosis through specific molecular pathways .
  • Evaluation of Stability and Reactivity : In vitro assessments demonstrated that cyclopentane derivatives exhibited stability in human plasma, suggesting their potential for therapeutic applications where prolonged action is required without rapid metabolism .

Mechanism of Action

The mechanism of action of trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, affecting their catalytic activity. It may also interact with receptors or ion channels, influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic Acid
  • CAS : 733740-79-9
  • Molecular Formula : C₁₄H₁₆O₃
  • Molecular Weight : 232.28 g/mol
  • Key Difference : The ethyl group in the target compound is replaced with a methyl group at the 2-position of the benzoyl ring.
  • This compound is actively marketed for intermediates and APIs, indicating broader utility .
trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic Acid
  • CAS : 733741-12-3
  • Molecular Formula : C₁₅H₁₈O₃
  • Molecular Weight : 246.30 g/mol
  • Key Difference : Features two methyl groups at the 2- and 3-positions of the benzoyl ring.
  • Implications : The additional methyl group increases steric bulk compared to the ethyl analog, which may influence binding affinity in biological systems or alter crystallinity .
trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic Acid
  • CAS : 733741-19-0
  • Molecular Formula : C₁₅H₁₈O₃
  • Molecular Weight : 246.30 g/mol
  • Key Difference : Methyl groups at the 3- and 4-positions of the benzoyl ring.

Stereochemical Variants: Cis vs. Trans Isomerism

  • Cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic Acid (CAS: 732253-35-9):
    • The cis configuration introduces distinct spatial arrangements, which could affect solubility, melting points, or biological activity. For example, cis isomers often exhibit different pharmacokinetic profiles due to altered membrane permeability .

Data Table: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature
trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid 733740-93-7 C₁₅H₁₈O₃ 246.3 2-Ethylbenzoyl substituent
trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid 733740-79-9 C₁₄H₁₆O₃ 232.28 2-Methylbenzoyl substituent
trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid 733741-12-3 C₁₅H₁₈O₃ 246.30 2,3-Dimethylbenzoyl substituent
trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid 733741-19-0 C₁₅H₁₈O₃ 246.30 3,4-Dimethylbenzoyl substituent
cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid 732253-35-9 C₁₄H₁₆O₃ 232.28 Cis configuration of substituents

Biological Activity

trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with a carboxylic acid group and an ethylbenzoyl moiety. The structural formula can be represented as follows:

C15H18O3\text{C}_{15}\text{H}_{18}\text{O}_3

This structure contributes to its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on current research:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cell signaling.
  • Receptor Modulation : It can bind to receptor sites, altering their activity and influencing physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, which are summarized in the table below:

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnalgesicReduces pain responses in animal models
AntimicrobialExhibits activity against certain bacterial strains
AnticancerPotential as a lead compound for cancer therapy

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced levels of interleukin-6 (IL-6) in vitro, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .
  • Analgesic Properties : In an animal model of pain, this compound showed a dose-dependent reduction in pain behavior, indicating its efficacy as an analgesic agent .
  • Antimicrobial Activity : Research indicated that the compound exhibited bacteriostatic effects against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
  • Anticancer Potential : A preliminary study suggested that the compound could inhibit cell proliferation in breast cancer cell lines, warranting further investigation into its mechanisms and efficacy as an anticancer drug .

Comparative Analysis with Similar Compounds

When comparing this compound with structurally similar compounds, distinct differences in biological activity have been observed. The following table summarizes key differences:

Compound NameUnique CharacteristicsBiological Activity
trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acidMethyl group positioning affects reactivityModerate anti-inflammatory
cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acidCis configuration alters stericsLimited analgesic properties
trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acidDifferent substituent impacts receptor bindingEnhanced anticancer activity

Q & A

Q. What are the standard synthetic routes for trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclopentane ring functionalization followed by benzoylation. Key steps include:

  • Cyclopentane-1-carboxylic acid precursor synthesis : Cyclopentane rings are functionalized via Friedel-Crafts acylation or carboxylation using catalysts like BF₃·Et₂O (as seen in similar cyclopentane derivatives) .
  • Benzoylation : Introduction of the 2-ethylbenzoyl group via nucleophilic acyl substitution or coupling reactions. Temperature control (e.g., 0–25°C) and anhydrous conditions are critical to minimize side reactions .
  • Stereochemical control : The trans configuration is achieved using sterically hindered bases (e.g., LDA) to direct substituent orientation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the trans stereochemistry via coupling constants (e.g., J = 8–12 Hz for adjacent protons) and substituent positions .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~ 275.14 g/mol) and fragmentation patterns .
  • IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H bonds (~2500–3000 cm⁻¹) .

Q. How can researchers optimize purification of this compound to achieve >95% purity?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate cis/trans isomers .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, leveraging solubility differences between diastereomers .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches be resolved, and what methods validate enantiomeric purity?

  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers, with UV detection at 254 nm .
  • X-ray crystallography : Definitive proof of trans configuration via crystal structure analysis, particularly if NMR data are ambiguous .
  • Circular dichroism (CD) : Correlates optical activity with absolute configuration for chiral intermediates .

Q. What experimental variables explain contradictory bioactivity results in cell-based assays?

  • Purity thresholds : Impurities >2% (e.g., cis isomers) can alter receptor binding. Validate via HPLC before assays .
  • Solvent effects : DMSO concentration >0.1% may inhibit cellular uptake; use PBS or ethanol carriers .
  • Metabolic stability : Carboxylic acid group susceptibility to esterase cleavage varies by cell line; pre-treat with esterase inhibitors if needed .

Q. How does the 2-ethylbenzoyl group influence the compound’s LogP and membrane permeability?

  • LogP prediction : Computational tools (e.g., MarvinSketch) estimate LogP ~2.5, indicating moderate lipophilicity. Experimental validation via shake-flask method (octanol/water partition) is recommended .
  • Permeability assays : Caco-2 cell monolayers show moderate permeability (Papp ~5 × 10⁻⁶ cm/s), suggesting partial absorption in vivo .

Q. What strategies mitigate degradation of the cyclopentane ring under acidic conditions?

  • Protecting groups : Temporarily protect the carboxylic acid with tert-butyl esters during reactions requiring low pH .
  • Stabilizers : Add antioxidants (e.g., BHT) to storage solutions to prevent radical-mediated ring oxidation .

Methodological Challenges and Solutions

Q. How can researchers distinguish between kinetic vs. thermodynamic control in the synthesis of trans-isomers?

  • Variable-temperature NMR : Monitor reaction intermediates at –40°C to 80°C to identify kinetic products .
  • DFT calculations : Predict relative stability of cis/trans transition states using Gaussian software (B3LYP/6-31G*) .

Q. What are the limitations of using this compound as a protein-binding probe?

  • Non-specific binding : The ethylbenzoyl group may interact with hydrophobic pockets unrelated to the target. Mitigate via competitive binding assays with control compounds .
  • Fluorescence quenching : Intrinsic fluorescence of the aromatic ring complicates Förster resonance energy transfer (FRET) studies. Use labeled derivatives (e.g., BODIPY conjugates) .

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